molecular formula C17H27NO3S B4459965 1-(2-Methoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-2-methylpiperidine

1-(2-Methoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-2-methylpiperidine

Cat. No.: B4459965
M. Wt: 325.5 g/mol
InChI Key: WGLOTXDOAAUJNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-2-methylpiperidine is an organic compound with a complex structure that includes a piperidine ring, a sulfonyl group, and a methoxy-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-2-methylpiperidine typically involves multiple steps, starting with the preparation of the methoxy-substituted phenyl sulfonyl chloride. This intermediate is then reacted with 2-methylpiperidine under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-2-methylpiperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1-(2-Methoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-2-methylpiperidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-(2-Methoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-2-methylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The methoxy and piperidine groups may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simpler structure with a six-membered ring containing one nitrogen atom.

    Methoxy-substituted phenyl compounds: These include various derivatives with different functional groups attached to the phenyl ring.

    Sulfonyl-containing compounds: Such as sulfonamides and sulfones, which have similar sulfonyl groups but different overall structures.

Uniqueness

1-(2-Methoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-2-methylpiperidine is unique due to its combination of a piperidine ring, a methoxy-substituted phenyl group, and a sulfonyl group. This combination imparts distinct chemical properties and potential biological activities that are not found in simpler or structurally different compounds.

Properties

IUPAC Name

1-(2-methoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-2-methylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO3S/c1-12(2)15-11-17(16(21-5)10-13(15)3)22(19,20)18-9-7-6-8-14(18)4/h10-12,14H,6-9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGLOTXDOAAUJNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=C(C=C(C(=C2)C(C)C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Methoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-2-methylpiperidine
Reactant of Route 2
Reactant of Route 2
1-(2-Methoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-2-methylpiperidine
Reactant of Route 3
Reactant of Route 3
1-(2-Methoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-2-methylpiperidine
Reactant of Route 4
Reactant of Route 4
1-(2-Methoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-2-methylpiperidine
Reactant of Route 5
Reactant of Route 5
1-(2-Methoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-2-methylpiperidine
Reactant of Route 6
1-(2-Methoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-2-methylpiperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.